4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene
Overview
Description
4,4’-Bis[6-(acryloyloxy)hexyloxy]azobenzene is a compound with the molecular formula C30H38N2O6 and a molecular weight of 522.64 g/mol . It is a light-sensitive molecule that has been used in various scientific fields, including organic synthesis, photochemistry, and materials science. This compound is known for its unique properties, such as photoisomerization, which makes it ideal for use in light-sensitive materials and applications.
Mechanism of Action
Target of Action
This compound is often used in the synthesis of liquid-crystalline elastomers , suggesting that its targets could be related to the formation and modulation of these materials.
Mode of Action
Given its structure and use in the synthesis of liquid-crystalline elastomers , it can be inferred that it may interact with its targets through covalent bonding, leading to the formation of complex structures.
Biochemical Pathways
Considering its use in the synthesis of liquid-crystalline elastomers , it may be involved in the pathways related to the formation and modulation of these materials.
Result of Action
Its use in the synthesis of liquid-crystalline elastomers suggests that it contributes to the formation of these complex materials .
Action Environment
The action of 4,4’-Bis[6-(acryloyloxy)hexyloxy]azobenzene can be influenced by various environmental factors. For instance, temperature changes can affect the phase transitions in liquid-crystalline elastomers .
Preparation Methods
The synthesis of 4,4’-Bis[6-(acryloyloxy)hexyloxy]azobenzene involves several steps. One common method includes the reaction of 4,4’-dihydroxyazobenzene with 6-bromohexanol to form 4,4’-bis(6-hydroxyhexyloxy)azobenzene. This intermediate is then reacted with acryloyl chloride to produce the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4,4’-Bis[6-(acryloyloxy)hexyloxy]azobenzene undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between trans and cis isomers upon exposure to UV light.
Polymerization: It can undergo polymerization reactions to form crosslinked polymer networks, especially in the presence of photoinitiators.
Substitution Reactions: The acryloyloxy groups can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include photoinitiators for polymerization and UV light for photoisomerization . The major products formed from these reactions are typically polymers or isomerized forms of the compound .
Scientific Research Applications
4,4’-Bis[6-(acryloyloxy)hexyloxy]azobenzene has a wide range of scientific research applications:
Photoisomerization in Polymer Materials: It is used to study the kinetics of trans-to-cis photoisomerization within crosslinking polymer materials, impacting the optical properties of the polymers.
Liquid Crystal Diacrylates: Research focuses on its phase, optical, and dielectric behaviors, as well as its polymerization behavior.
Fluorescent Vital Stains: The compound has potential use in fluorescent vital stains for visualizing living tissues.
Optical Materials and Microgels: It is used in creating microgels for optical materials with switchable properties upon UV irradiation, opening possibilities in controlled drug delivery and various optical applications.
Comparison with Similar Compounds
4,4’-Bis[6-(acryloyloxy)hexyloxy]azobenzene can be compared with other similar compounds, such as:
1,4-Bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene (RM82): This compound is also used in liquid crystal elastomer inks and has similar photoisomerization properties.
4,4’-Bis[6-(methacryloyloxy)hexyloxy]azobenzene: A similar compound with methacryloyloxy groups instead of acryloyloxy groups, used in similar applications.
The uniqueness of 4,4’-Bis[6-(acryloyloxy)hexyloxy]azobenzene lies in its specific acryloyloxy functional groups, which provide distinct polymerization and photoisomerization behaviors compared to its analogs .
Properties
IUPAC Name |
6-[4-[[4-(6-prop-2-enoyloxyhexoxy)phenyl]diazenyl]phenoxy]hexyl prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O6/c1-3-29(33)37-23-11-7-5-9-21-35-27-17-13-25(14-18-27)31-32-26-15-19-28(20-16-26)36-22-10-6-8-12-24-38-30(34)4-2/h3-4,13-20H,1-2,5-12,21-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZWOFJEDEZFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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